2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid
Overview
Description
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid is a chemical compound with the molecular formula C({13})H({10})ClNO(_{4})S It is characterized by a chloro group at the second position, a methylsulfonylphenyl group at the fifth position, and a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 3-methylsulfonylbenzene.
Nitration: The benzene ring undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Diazotization and Sandmeyer Reaction: The amine group is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the chloro group.
Coupling with Nicotinic Acid: The resulting compound is coupled with nicotinic acid under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Derivatives with various functional groups replacing the chloro group.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(3-methylphenyl)nicotinic acid: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
2-Chloro-5-(3-methylsulfonylphenyl)benzoic acid: Similar structure but with a benzoic acid core instead of nicotinic acid.
2-Chloro-5-(3-methylsulfonylphenyl)pyridine: Similar structure but without the carboxylic acid group.
Uniqueness
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid is unique due to the presence of both the chloro and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-(3-methylsulfonylphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c1-20(18,19)10-4-2-3-8(5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUMNIUDRUATKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688183 | |
Record name | 2-Chloro-5-[3-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-77-2 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-[3-(methylsulfonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262004-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-[3-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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